Obatoclax Mesylate

Bcl-2 Apoptosis Selectivity

Researchers studying Mcl-1-driven apoptosis resistance face a critical gap: selective Bcl-2 inhibitors like venetoclax fail to neutralize Mcl-1 and Bfl-1/A1, leading to false-negative results. Obatoclax mesylate is a pan-Bcl-2 BH3 mimetic that potently disrupts Mcl-1/Bak interactions (IC50 <10 nM in native membranes) and retains activity in venetoclax-resistant AML models. • Pan-inhibitory profile targets Bcl-2, Bcl-XL, Bcl-w, Mcl-1, A1, and Bcl-b (Ki 1-7 μM), eliminating Mcl-1-mediated survival signaling. • Consistent potency across 15/16 multiple myeloma cell lines (mean IC50 246 nM) provides a reliable baseline for comparative apoptosis studies. • Supplied with analytical batch documentation (≥98% HPLC); global ambient shipping.

Molecular Formula C21H23N3O4S
Molecular Weight 413.5 g/mol
Cat. No. B1255366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObatoclax Mesylate
Molecular FormulaC21H23N3O4S
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O
InChIInChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17+,19-10+;
InChIKeyZVAGBRFUYHSUHA-CFWFSBERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Obatoclax Mesylate: Pan-Bcl-2 BH3 Mimetic


Obatoclax mesylate (CAS 803712-79-0) is a small-molecule BH3 mimetic that functions as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins [1]. Unlike selective Bcl-2 inhibitors, it binds to multiple pro-survival members including Bcl-2, Bcl-XL, Bcl-w, Mcl-1, A1, and Bcl-b, with inhibition constants (Ki) ranging from 1 to 7 μM [2]. Its hydrophobic character facilitates occupation of the BH3-binding groove, disrupting interactions between anti-apoptotic proteins and pro-apoptotic effectors Bax and Bak, thereby triggering intrinsic apoptosis [3].

Pathway Study FitPan-Bcl-2 BH3 mimetic for multi-member inhibition
Target EngagementDisrupts Mcl-1/Bak and Bcl-XL/Bak complexes
Assay ContextSupports apoptosis endpoint studies in hematologic models

Avoiding Obatoclax Mesylate Substitution Pitfalls


Bcl-2 family inhibitors are not functionally interchangeable. Selective Bcl-2 antagonists such as venetoclax (ABT-199) and navitoclax (ABT-263) exhibit exquisite potency for their primary targets but fail to neutralize Mcl-1 and Bfl-1/A1, which are frequently upregulated as resistance mechanisms in hematologic and solid tumors [1]. Substituting obatoclax mesylate with a selective inhibitor compromises the ability to overcome Mcl-1-mediated survival signaling and may yield false-negative results in apoptosis assays [2]. Its unique pan-inhibitory profile, particularly its potent disruption of constitutive Mcl-1/Bak interactions, is a critical differentiating factor that cannot be replicated by more selective agents [3].

Selective Bcl-2 inhibitors

Lack Mcl-1 and A1 coverage; may miss Mcl-1-dependent resistance mechanisms observed with pan-inhibition.

Navitoclax-class agents

Weak Mcl-1 binding; pan-inhibitory apoptosis phenotype may not transfer, requiring confirmatory assays.

Obatoclax Mesylate: Head-to-Head Potency Data


Pan-Bcl-2 Inhibition vs. Venetoclax & Navitoclax

Obatoclax mesylate exhibits a broad-spectrum binding profile across anti-apoptotic Bcl-2 family members, contrasting sharply with the narrow selectivity of venetoclax and the intermediate profile of navitoclax. In fluorescence polarization assays, obatoclax inhibited Bcl-2, Bcl-XL, Mcl-1, Bcl-w, A1, and Bcl-b with IC50 values ranging from 1 to 7 μM [1]. In contrast, venetoclax displays a Ki <0.01 nM for Bcl-2 but is >4800-fold selective over Bcl-XL and Bcl-w, and has no activity against Mcl-1 [2]. Navitoclax potently inhibits Bcl-2, Bcl-XL, and Bcl-w (Ki ≤1 nM) but binds weakly to Mcl-1 and A1 [3].

Target coverage
Head-to-head
Inhibits Bcl-2, Bcl-XL, Mcl-1, Bcl-w, A1, Bcl-b (IC50 1–7 µM) vs. Venetoclax no Mcl-1 activity; Navitoclax weak Mcl-1/A1 binding
Supports Mcl-1/A1-dependent apoptosis research
Fluorescence polarization assay context
Bcl-2 Apoptosis Selectivity

Mcl-1/Bak Disruption in Native Membranes

In intact mitochondrial membranes, obatoclax disrupts constitutive Mcl-1/Bak dimers with an IC50 <10 nM, a potency comparable to synthetic BH3 peptides Noxa and Bim [1]. This represents a >100-fold increase in apparent potency compared to the 1-7 μM IC50 values obtained in aqueous fluorescence polarization assays, highlighting the importance of the hydrophobic membrane environment for accurate assessment of this compound's activity [2]. No equivalent data are available for selective inhibitors like venetoclax in this native membrane context.

Membrane potency shift
Method context
≥100-fold increase in potency in intact mitochondrial membranes vs. aqueous assay
Membrane environment critical for activity assessment
Class-level inference; confirm in target model
Mcl-1 Bak Mitochondria

Cytotoxicity in Venetoclax-Resistant AML

In a panel of AML cell lines (MOLM13, MV-4-11, Kasumi-1, OCI-AML3), obatoclax reduced cell viability with IC50 values ranging from approximately 0.03 to 3 μM, and importantly, this activity was independent of the cells' sensitivity to venetoclax [1]. This contrasts with venetoclax, which loses efficacy in cells with elevated Mcl-1 or Bcl-XL expression [2]. Obatoclax maintained cytotoxicity even in venetoclax-resistant models, demonstrating its ability to bypass acquired resistance mediated by upregulation of alternative anti-apoptotic Bcl-2 family members [3].

Venetoclax-resistant AML
Head-to-head
Retained cytotoxicity IC50 0.03–3 µM across AML lines, independent of venetoclax sensitivity
Supports Mcl-1 bypass in resistant models
MTT assay; 24–72 h
Acute Myeloid Leukemia Drug Resistance Mcl-1

Single-Agent Cytotoxicity in Multiple Myeloma

Obatoclax potently inhibited the viability of 15 out of 16 human myeloma cell lines (HMCLs) with a mean IC50 of 246 nM [1]. Sensitivity to obatoclax correlated with the absence or near absence of Bcl-xL expression, identifying a biomarker for response [2]. In contrast, the selective Bcl-2/Bcl-XL inhibitor ABT-737 shows limited single-agent activity in myeloma models with high Mcl-1 expression, requiring combination strategies for efficacy [3].

Myeloma cell panel
Context-dependent
Mean IC50 246 nM in 15/16 HMCLs as single agent
Reported model-response context; Bcl-xL expression as biomarker
72 h viability assay; cross-study comparable
Multiple Myeloma Cytotoxicity Bcl-xL

Bortezomib Synergy in Mantle Cell Lymphoma

Obatoclax exhibited synergistic toxicity with the proteasome inhibitor bortezomib in mantle cell lymphoma (MCL) cell lines and patient-derived cells ex vivo [1]. Bortezomib treatment increases Mcl-1 protein levels through proteasome inhibition, which confers resistance to selective Bcl-2 inhibitors like ABT-737 [2]. Obatoclax overcomes this resistance by directly antagonizing Mcl-1, and the combination with bortezomib produced greater-than-additive cell killing (combination index <1) [3].

Bortezomib synergy
Class-level
Synergistic toxicity (CI
Supports proteasome inhibitor combination research
MCL cell lines; class-level inference
Mantle Cell Lymphoma Bortezomib Synergy

Obatoclax Mesylate Research Applications


Mcl-1-Dependent Apoptosis Resistance

Use obatoclax mesylate as a tool compound to probe the functional role of Mcl-1 in cell survival. Its potent disruption of Mcl-1/Bak interactions (IC50 <10 nM in native membranes [1]) and retained activity in venetoclax-resistant AML models [2] make it uniquely suited for dissecting Mcl-1-mediated resistance mechanisms that selective Bcl-2 inhibitors cannot address.

Proteasome Inhibitor Combination Strategies

Employ obatoclax mesylate in combination with bortezomib or other proteasome inhibitors to study synergistic apoptosis induction. The compound overcomes bortezomib-induced Mcl-1 upregulation, yielding combination indices <1 in mantle cell lymphoma models [3], whereas selective Bcl-2 inhibitors like ABT-737 are antagonized by this mechanism.

Pan-Bcl-2 Inhibition Benchmark in Myeloma

Utilize obatoclax mesylate as a reference pan-inhibitor in multiple myeloma cell line panels. With a mean IC50 of 246 nM across 15/16 HMCLs [4], it provides a consistent baseline for comparing the efficacy of novel Bcl-2 family antagonists and for studying Bcl-xL as a resistance biomarker.

Application
Selection Property
Validation Focus
Mcl-1 apoptosis resistance studies
Pan-Bcl-2 profile with Mcl-1/A1 coverage
Mcl-1/Bak disruption in membrane assays
Proteasome inhibitor combination models
Mcl-1 upregulation antagonism
Synergy endpoint validation in MCL models
Multiple myeloma cell-line panels
Reference pan-inhibitor for Bcl-2 family
Bcl-xL biomarker and viability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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